REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19](C(N)=O)[CH:18]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1)C(=O)N
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Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added at room temperature
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Type
|
STIRRING
|
Details
|
by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes
|
Duration
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50 min
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The residue was dried under aeration
|
Type
|
CUSTOM
|
Details
|
dried by hot air at 100° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC2=CC=NC=C2)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.88 g | |
YIELD: PERCENTYIELD | 74.3% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |